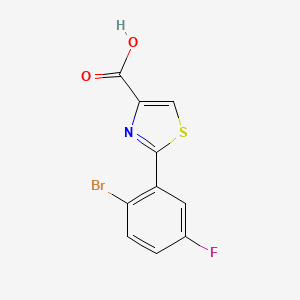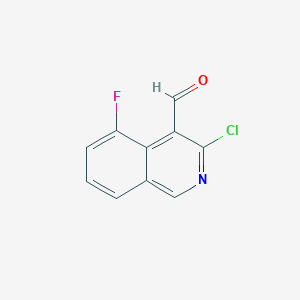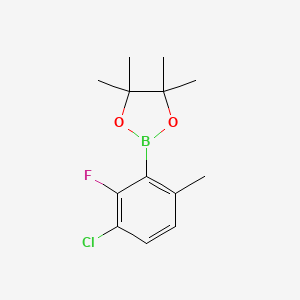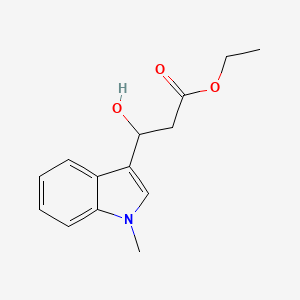
2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid typically involves multiple steps, starting with the construction of the thiazole ring. One common method is the Hantzsch Thiazole Synthesis , which involves the reaction of α-haloketones with thiourea. The specific steps might include:
Preparation of α-haloketone: : Bromination and fluorination of acetophenone to obtain 2-bromo-5-fluorophenone.
Formation of thiazole ring: : Reaction of 2-bromo-5-fluorophenone with thiourea under acidic conditions to form the thiazole ring.
Carboxylation: : Introduction of the carboxylic acid group at the 4-position of the thiazole ring through further chemical reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid: can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiazole ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: : Reduction of the carboxylic acid group to alcohols or aldehydes.
Substitution: : Replacement of the bromo or fluoro substituents with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: : Utilizing nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.
Major Products Formed
Oxidation: : Thiazole-4-sulfoxide or Thiazole-4-sulfone derivatives.
Reduction: : Thiazole-4-carboxylic acid alcohols or aldehydes.
Substitution: : Derivatives with different substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid: has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in drug discovery and development.
Industry: : Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparación Con Compuestos Similares
2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic Acid: can be compared with other thiazole derivatives, such as:
2-(2-Chloro-5-fluorophenyl)thiazole-4-carboxylic Acid
2-(2-Bromo-4-fluorophenyl)thiazole-4-carboxylic Acid
2-(2-Bromo-5-methylphenyl)thiazole-4-carboxylic Acid
These compounds differ in their substituents, which can lead to variations in their chemical properties, reactivity, and biological activities. The presence of different halogens or alkyl groups can influence the compound's stability, solubility, and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H5BrFNO2S |
|---|---|
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
2-(2-bromo-5-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2S/c11-7-2-1-5(12)3-6(7)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
Clave InChI |
FPFXVBVUBIMZCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C2=NC(=CS2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15333168.png)


![2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane](/img/structure/B15333178.png)










